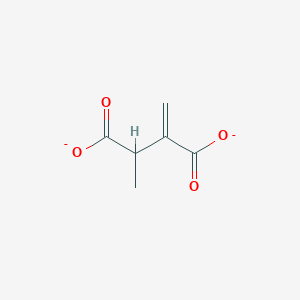

2-Methylene-3-methylsuccinate(2-)

描述

Structure

3D Structure

属性

分子式 |

C6H6O4-2 |

|---|---|

分子量 |

142.11 g/mol |

IUPAC 名称 |

2-methyl-3-methylidenebutanedioate |

InChI |

InChI=1S/C6H8O4/c1-3(5(7)8)4(2)6(9)10/h4H,1H2,2H3,(H,7,8)(H,9,10)/p-2 |

InChI 键 |

IZFHMLDRUVYBGK-UHFFFAOYSA-L |

规范 SMILES |

CC(C(=C)C(=O)[O-])C(=O)[O-] |

产品来源 |

United States |

The Trans Aconitate Pathway:an Alternative Biosynthetic Route Has Been Identified in Other Fungi, Such As the Corn Pathogen Ustilago Maydis.wikipedia.orgresearchgate.netthis Pathway is a Two Step Process Involving Two Distinct Enzymes.nih.gov

First, cis-aconitate is isomerized to its thermodynamically favored isomer, trans-aconitate, by the enzyme aconitate delta-isomerase (Adi1). wikipedia.orgwikiwand.com

Subsequently, a separate enzyme, trans-aconitate decarboxylase (Tad1), catalyzes the decarboxylation of trans-aconitate to form itaconate. wikipedia.orgwikiwand.com This pathway is distinct as the trans-aconitate decarboxylase (Tad1) cannot use cis-aconitate as a substrate. wikipedia.org The existence of these two different routes suggests that the ability to synthesize itaconate may have evolved independently in different fungal lineages. nih.gov

The table below details the key enzymes involved in the primary biosynthetic pathways of itaconate.

Table 2: Key Enzymes in the de novo Biosynthesis of Itaconate

| Enzyme Name | Common Abbreviation(s) | EC Number | Reaction Catalyzed | Pathway | Found In | Reference(s) |

|---|---|---|---|---|---|---|

| ***cis*-Aconitate Decarboxylase** | CAD, ACOD1, IRG1 | 4.1.1.6 | cis-Aconitate → Itaconate + CO₂ | Direct Decarboxylation | Aspergillus terreus, Mammals | nih.govwikipedia.orgebi.ac.uk |

| Aconitate delta-Isomerase | Adi1 | N/A | cis-Aconitate → trans-Aconitate | trans-Aconitate Pathway | Ustilago maydis | wikipedia.orgwikiwand.comnih.gov |

| ***trans*-Aconitate Decarboxylase** | Tad1 | N/A | trans-Aconitate → Itaconate + CO₂ | trans-Aconitate Pathway | Ustilago maydis | wikipedia.orgwikiwand.comnih.gov |

Chemical Reactivity and Transformation Mechanisms

Overview of Reactivity in Unsaturated Dicarboxylic Acid Systems

Unsaturated dicarboxylic acids, such as 2-methylene-3-methylsuccinate(2-), exhibit a rich and varied chemical reactivity owing to the presence of two key functional groups: a carbon-carbon double bond and two carboxyl groups. vot.pl The interplay between these groups dictates the compound's chemical behavior. When the double bond is in conjugation with a carboxyl group, as in α,β-unsaturated acids, exceptional reactivity patterns emerge. wikipedia.org

The electron-withdrawing nature of the carboxyl groups activates the double bond, making it susceptible to nucleophilic attack through a mechanism known as conjugate addition or Michael addition. wikipedia.org This is a critical pathway for forming new carbon-carbon bonds. Conversely, the double bond can also react with electrophiles like protons or halogens, though these reactions can be slower compared to simple alkenes. wikipedia.org

The proximity of the two carboxyl groups and the double bond allows for intramolecular reactions. For instance, under acidic conditions, the protonation of the double bond can lead to the formation of a carbocation, which is then attacked by one of the carboxyl groups to form a cyclic ester known as a lactone. wikipedia.org The relative positions of the functional groups are crucial; the reactivity is most pronounced when they are close enough for significant electronic and steric interaction. wikipedia.org These compounds are recognized as valuable bio-based "platform chemicals" with potential to replace petrochemicals in various applications. wikipedia.org

Polymerization Mechanisms: Addition and Condensation Reactions

The vinylidene group (C=CH₂) in 2-methylene-3-methylsuccinate(2-) and its parent compound, itaconic acid, allows for polymerization through addition reactions, primarily via free-radical mechanisms. wikipedia.orgacs.org However, the process is not straightforward. The electron-withdrawing character of the adjacent carboxylic acid groups can limit the radical polymerization yield. researchgate.net The polymerization rate and the structure of the resulting poly(itaconic acid) are highly dependent on reaction conditions such as the initiator used, solvent, and pH. vot.pljst.go.jp For instance, the rate of polymerization of itaconic acid is constant in a pH range of 2.3-3.8 but decreases as the pH increases further. jst.go.jp

Radical polymerization can be initiated by various systems, including potassium persulfate in acidic solutions or redox pairs. vot.plgoogle.com These reactions can produce polymers with complex structures, and in some cases, lead to decarboxylation at elevated temperatures. researchgate.net

Beyond addition polymerization, these molecules can also undergo polycondensation reactions. Typically, the anhydride (B1165640) form, such as itaconic anhydride, is used for these processes. Itaconic anhydride can react with diols or diamines to form unsaturated polyesters or polyamides, respectively. wikipedia.orgacs.org This dual reactivity allows for sequential polymerization, where a radical polymerization can be followed by a polycondensation, or vice versa, to create complex polymer architectures. wikipedia.org These renewable polyesters are being explored as sustainable alternatives for materials used in coatings and other applications. acs.orgmdpi.com

Table 1: Conditions for Radical Polymerization of Itaconic Acid

| Initiator System | Solvent/Medium | Temperature | Observations | Reference |

| Potassium Persulfate | 0.5 M HCl | 50 °C | Slow polymerization, takes days to complete with ~35% conversion. | google.com |

| Ammonium Persulfate | 0.5 M HCl | 60 °C | Yield of 16% after 30 hours. | vot.pl |

| Redox Pair (Ce(IV)-NTA) | Aqueous | - | Used for synthesis of homo- and copolymers. | jst.go.jp |

| Radical Initiator | 4mTHP | - | Polymerization achieved in the culture of Aspergillus terreus. | nih.gov |

Isomerization Reactions and Mechanistic Pathways (e.g., Formation of Citraconic Acid, Dimethylmaleic Acid)

Under thermal stress, 2-methylene-3-methylsuccinate(2-) and its parent compound, itaconic acid, can undergo isomerization. The most common transformation is the migration of the double bond from the terminal (vinylidene) position to an internal position, yielding more thermodynamically stable isomers like citraconic acid (cis-methylbutenedioic acid) and mesaconic acid (trans-methylbutenedioic acid). wikipedia.orgresearchgate.netnih.gov

The pyrolysis of citric acid, a common method for producing itaconic anhydride, often yields a mixture of itaconic anhydride and its isomer, citraconic anhydride. wikipedia.orgorgsyn.org The proportion of the isomers is sensitive to temperature; superheating during the distillation of itaconic anhydride can promote its rearrangement to citraconic anhydride. chemicalbook.com This isomerization can also be catalyzed by bases, such as tertiary amines, even at milder temperatures. wikipedia.org

The thermal rearrangement is a reversible process. Heating citraconic acid in water at 170°C produces an equilibrium mixture containing itaconic acid, citraconic acid, and mesaconic acid. oup.com After 22 hours, the approximate composition is 74% itaconic acid, 18% citraconic acid, and 8% mesaconic acid, demonstrating a pathway to form itaconic acid from its isomers. oup.com This isomerization is a key consideration in the synthesis and purification of itaconic acid and its derivatives, as controlling the reaction conditions is necessary to obtain the desired isomer with high selectivity. acs.org

Hydrogenation and Selective Reduction Chemistry

The carbon-carbon double bond in 2-methylene-3-methylsuccinate(2-) and related compounds is susceptible to catalytic hydrogenation. This reaction saturates the double bond, converting the unsaturated dicarboxylic acid into its saturated counterpart. For example, the asymmetric hydrogenation of itaconic acid derivatives is a key method for synthesizing chiral 2-substituted succinic acids, which are valuable chiral building blocks. acs.org

Highly efficient and enantioselective hydrogenations can be achieved using chiral rhodium-based catalysts like Rh-TangPhos. acs.org The hydrogenation of dimethyl itaconate using this catalyst in methanol (B129727) yields (S)-dimethyl 2-methylsuccinate with 98% enantiomeric excess (ee). acs.org The reaction proceeds with complete conversion under mild conditions, such as room temperature and low hydrogen pressure. acs.org

Furthermore, a one-pot cascade reaction involving the hydrogenation of itaconic acid can lead to the formation of 3-methyl-tetrahydrofuran (3-MTHF) with high yield (~80%). nsf.govresearchgate.net This process, utilizing a bimetallic Pd-Re/C catalyst under hydrogen pressure, involves the hydrogenation of both the double bond and the carboxylic acid groups. nsf.govcatalysisclubphilly.org This transformation highlights the potential to convert biomass-derived itaconic acid into other valuable chemicals, including precursors for renewable isoprene (B109036). nsf.gov

Table 2: Catalytic Systems for Hydrogenation of Itaconic Acid Derivatives

| Substrate | Catalyst System | Product(s) | Key Findings | Reference |

| Dimethyl Itaconate | [Rh(TangPhos)nbd]SbF₆ | (S)-dimethyl 2-methylsuccinate | 98% ee, quantitative yield in methanol. | acs.org |

| Itaconic Acid | Pd-Re/C | 3-methyl-tetrahydrofuran (3-MTHF) | ~80% yield in a one-pot cascade reaction. | nsf.govresearchgate.net |

| Itaconic Acid | Various supported metals | 2-methylsuccinic acid, 3-MTHF | Reaction pathways lead to various reduced products. | nsf.govcatalysisclubphilly.org |

Radical Intermediates and Polar Radical Reaction Pathways in Catalysis

The reactivity of 2-methylene-3-methylsuccinate(2-) is significantly influenced by radical intermediates, especially in polymerization reactions. The vinylidene double bond can undergo radical addition, which is the fundamental step in the synthesis of poly(itaconic acid) and its copolymers. vot.pljst.go.jp This process is typically initiated by the thermal or redox decomposition of an initiator to generate free radicals, which then attack the double bond. acs.org

The mechanism of thermal curing of itaconic acid-derived polyesters is thought to involve a three-step free-radical process of initiation, propagation, and termination. acs.org Advanced analysis suggests that under thermal conditions, thermo-oxidative mechanisms can occur, leading to β-scissions of the polymer chains. This fragmentation generates oligomeric radicals that can then recombine, resulting in a more highly branched and crosslinked final material. acs.org

However, the radical polymerization of itaconic acid and its derivatives is not without challenges. The electron-withdrawing nature of the two nearby carboxyl groups can hinder the reaction. researchgate.net Furthermore, side reactions can compete with the desired polymerization pathway. For example, when reacting with amines, aza-Michael addition to the double bond is a competing reaction that consumes the unsaturation needed for radical curing. researchgate.netmdpi.com Understanding these radical pathways and side reactions is crucial for designing controlled polymerization processes to produce materials with desired properties. mdpi.com

Esterification and Anhydride Formation Processes

The two carboxyl groups of 2-methylene-3-methylsuccinate(2-) readily undergo esterification and anhydride formation. Esterification is typically performed by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com This can produce monoesters or diesters, depending on the reaction stoichiometry and conditions. google.com The mono-esterification of itaconic acid is a useful strategy to suppress the electron-withdrawing effect of the carboxyl groups, thereby facilitating radical polymerization. researchgate.net To prevent polymerization during the esterification process itself, inhibitors like hydroquinone (B1673460) are often added. google.com

Dehydration of the dicarboxylic acid leads to the formation of a cyclic anhydride. Itaconic anhydride is produced commercially by the dehydration of itaconic acid, often in the presence of strong acids or through the pyrolysis of citric acid. wikipedia.orgorgsyn.orgchemicalbook.com This intramolecular reaction forms a stable five-membered ring. wikipedia.org The anhydride is a highly reactive intermediate, serving as a key monomer for polycondensation reactions with diols and diamines and for other chemical modifications. wikipedia.orgalfa-chemistry.com The anhydride can be hydrolyzed back to the diacid by reacting with water. wikipedia.orgchemicalbook.com

Enzymatic Transformations and Biological Systems Research

2-Methyleneglutarate (B1258928) Mutase (EC 5.4.99.4) Catalysis

2-Methyleneglutarate mutase is a key enzyme that catalyzes the interconversion between 2-methyleneglutarate and 2-methylene-3-methylsuccinate. wikipedia.org This enzyme belongs to the family of isomerases and specifically functions as an intramolecular transferase. wikipedia.org Its systematic name is 2-methyleneglutarate carboxy-methylenemethylmutase, and it is also commonly referred to as α-methyleneglutarate mutase. wikipedia.org This enzyme plays a role in the metabolism of C5-branched dibasic acids. wikipedia.org

The reaction catalyzed by 2-methyleneglutarate mutase is a reversible isomerization, establishing an equilibrium between 2-methyleneglutarate and its product, (R)-3-methylitaconate (2-methylene-3-methylsuccinate). nih.gov The enzyme, dependent on a cobamide coenzyme, facilitates the rearrangement of the carbon skeleton of the substrate. wikipedia.orgnih.gov

Enzyme: 2-Methyleneglutarate Mutase

EC Number: 5.4.99.4 wikipedia.org

Reaction: 2-Methyleneglutarate ⇌ 2-Methylene-3-methylsuccinate wikipedia.org

Cofactor: Cobamide wikipedia.org

Table 1: Kinetic Parameters of 2-Methyleneglutarate Mutase

| Parameter | Value | Conditions |

|---|---|---|

| Estimated Rate Constant for Cyclization of 2-methyleneglutaric acid-4-yl radical | ~2000 s⁻¹ | Ambient Temperature |

This data is derived from model reactions studying the proposed radical mechanism. acs.org

The catalytic activity of 2-methyleneglutarate mutase is critically dependent on a cobamide coenzyme, a member of the vitamin B12 family. wikipedia.org The binding of this cofactor is essential for the enzyme's function. In Eubacterium barkeri, the enzyme contains a highly conserved coenzyme binding motif, DXH(X)₂G(X)₄₁GG. nih.gov

Mutational studies have highlighted the importance of specific residues within this motif. For instance, mutating the aspartate at position 483 to asparagine (D483N) or the histidine at position 485 to glutamine (H485Q) resulted in a drastic reduction in substrate turnover by 2000-fold and over 4000-fold, respectively. nih.gov These findings support the model where His485, through a hydrogen bond with Asp483, acts as the lower axial ligand to the adenosylcobalamin cofactor. nih.gov The structure of the lower ligand of the cobamide can significantly influence the binding affinity to the enzyme, although it may have a lesser effect on the catalytic rate. nih.govresearchgate.net

The isomerization of 2-methyleneglutarate to 2-methylene-3-methylsuccinate is proposed to proceed through a radical-based mechanism. acs.orgnih.gov This mechanism is initiated by the homolytic cleavage of the cobalt-carbon bond of the adenosylcobalamin cofactor, generating a highly reactive 5'-deoxyadenosyl radical. nih.govebi.ac.uk

The proposed steps are as follows:

The 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, 2-methyleneglutarate, to form a substrate radical. acs.orgnih.gov

This substrate radical, specifically the 2-methyleneglutaric acid-4-yl radical, undergoes a 3-exo cyclization to form a cyclopropylcarbinyl radical intermediate. acs.orgnih.gov

The cyclopropylcarbinyl radical then undergoes ring opening to form the product radical, the 3-hydroxycarbonyl-2-methylenebutanoic acid-4-yl radical (also known as the 3-methylitaconic acid radical). acs.orgnih.gov

Finally, a hydrogen atom is transferred back from 5'-deoxyadenosine (B1664650) to the product radical, yielding the final product, 2-methylene-3-methylsuccinate, and regenerating the 5'-deoxyadenosyl radical. nih.gov

Electron paramagnetic resonance (EPR) studies on the enzyme from Eubacterium barkeri have provided evidence for the formation of a cob(II)alamin species coupled to a carbon-centered radical during the reaction, which is consistent with the proposed radical mechanism. nih.gov

Methylitaconate Delta-Isomerase (EC 5.3.3.6) Activity

Following its formation, 2-methylene-3-methylsuccinate can be further metabolized by the enzyme methylitaconate delta-isomerase. wikipedia.org This enzyme is also known as methylitaconate isomerase and participates in the metabolism of C5-branched dibasic acids. wikipedia.org

Methylitaconate delta-isomerase (Mii) catalyzes the reversible isomerization of (R)-3-methylitaconate (2-methylene-3-methylsuccinate) into 2,3-dimethylmaleate. wikipedia.orgnih.gov This reaction is a key step in the nicotinate (B505614) fermentation pathway in the anaerobic bacterium Eubacterium barkeri. nih.gov The enzyme is also capable of isomerizing itaconate to citraconate, although with a significantly higher K_m value (approximately 10-fold higher) and a much lower catalytic rate (over 1000-fold lower) compared to its primary substrate. nih.gov

Enzyme: Methylitaconate Delta-Isomerase

EC Number: 5.3.3.6 wikipedia.org

Reaction: (R)-3-Methylitaconate ⇌ 2,3-Dimethylmaleate nih.gov

Optimum pH: 6.8-8.2 uniprot.org

The crystal structure of methylitaconate delta-isomerase from Eubacterium barkeri has been determined at a resolution of 2.70 Å. nih.gov The enzyme is a tetramer in solution, with each monomer consisting of 380 amino acid residues. nih.gov The monomer itself is composed of two domains with a similar α/β-fold, and the active site is located in a cleft between these two domains. nih.gov

Analysis of the active site has identified two key catalytic residues: Lysine 62 (Lys62) and Cysteine 96 (Cys96). nih.gov A proposed mechanism based on substrate docking experiments suggests that the thiolate form of Cys96 deprotonates the C-3 position of the substrate, while the thiol form donates a proton to the methylene (B1212753) carbon of the resulting allylic carbanion. nih.gov The active site architecture, including Lys62, Cys96, Histidine 300 (His300), and Serine 17 (Ser17), shows similarities to the related enzyme PrpF. nih.gov

**Table 2: Structural Features of Methylitaconate Delta-Isomerase from *E. barkeri***

| Feature | Description | Reference |

|---|---|---|

| Quaternary Structure | Tetramer with 222 symmetry for the N-terminal domains | nih.gov |

| Monomer Structure | Two topologically similar domains with an α/β-fold | nih.gov |

| Active Site Location | In a cleft between the two domains | nih.gov |

| Putative Catalytic Residues | Lysine 62 and Cysteine 96 | nih.gov |

Involvement in Specific Metabolic Pathways

The dicarboxylate anion 2-methylene-3-methylsuccinate(2-), a C6 branched-chain dicarboxylic acid, has been identified as an intermediate in several specialized metabolic pathways. rupahealth.com Its involvement is crucial for the carbon and energy metabolism of certain microorganisms, particularly under anaerobic conditions. This section explores its defined and proposed roles in distinct biochemical routes.

Role in C5-Branched Dibasic Acid Metabolism

C5-branched dibasic acid metabolism is a pathway primarily associated with the metabolism of five-carbon dicarboxylic acids. nih.gov This metabolic sequence is significant in certain organisms, such as the plant Arabidopsis thaliana, where it takes place in the chloroplast stroma. nih.gov The pathway commences with pyruvate (B1213749), a central metabolite from glycolysis. nih.gov While 2-methylene-3-methylsuccinate(2-) is not a universally cited intermediate in the canonical pathway, the metabolism involves closely related C5 and C6 branched-chain dicarboxylates.

The established pathway involves the enzymatic conversion of (R)-citramalate to citraconic acid, which is then isomerized to D-erythro-3-methylmalate by the enzyme isopropylmalate isomerase. nih.gov The final step in this particular sequence is the conversion of D-erythro-3-methylmalate to 2-ketobutyric acid, catalyzed by 3-isopropylmalate dehydrogenase. nih.gov 2-Ketobutyric acid can then be further metabolized, for instance, by conversion to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle via succinyl-CoA. hmdb.caumaryland.edu

The structural similarity of 2-methylene-3-methylsuccinate(2-) to intermediates like citraconic acid and 3-methylmalate suggests a potential, though less characterized, role in variations of this or similar pathways in other organisms.

Table 1: Key Enzymatic Reactions in a C5-Branched Dibasic Acid Metabolic Pathway

| Reactant | Enzyme | Product |

| Pyruvate | Acetolactate synthase | (S)-2-Acetolactate |

| (R)-Citramalate | Isopropylmalate isomerase | Citraconic acid |

| Citraconic acid | Isopropylmalate isomerase | D-erythro-3-methylmalate |

| D-erythro-3-methylmalate | 3-isopropylmalate dehydrogenase | 2-Ketobutyric acid |

Participation in the Nicotinate Fermentation Pathway

A well-defined role for an isomer of 2-methylene-3-methylsuccinate(2-) is found in the nicotinate fermentation pathway of the anaerobic soil bacterium Eubacterium barkeri. nih.govnih.gov This intricate pathway allows the bacterium to use nicotinate (a form of vitamin B3) as a sole source of carbon and energy, fermenting it to pyruvate and propionate. nih.govnih.gov

Within this pathway, the compound (R)-3-methylitaconate, a stereoisomer of 2-methylene-3-methylsuccinate, is formed from 2-methyleneglutarate. nih.gov This conversion is catalyzed by the sequential action of two enzymes: the coenzyme B12-dependent 2-methyleneglutarate mutase and (R)-3-methylitaconate isomerase. nih.gov Subsequently, (R)-3-methylitaconate is acted upon by (2R,3S)-dimethylmalate dehydratase, which hydrates it to form (2R,3S)-dimethylmalate. nih.gov The pathway then proceeds with the cleavage of (2R,3S)-dimethylmalate by (2R,3S)-dimethylmalate lyase to yield pyruvate and propionate. nih.gov

Table 2: Enzymatic Formation and Conversion of (R)-3-Methylitaconate in Eubacterium barkeri

| Precursor | Enzymes | Intermediate | Subsequent Enzyme | Product |

| 2-Methyleneglutarate | 2-Methyleneglutarate mutase, (R)-3-Methylitaconate isomerase | (R)-3-Methylitaconate | (2R,3S)-Dimethylmalate dehydratase | (2R,3S)-Dimethylmalate |

Proposed Contributions to Anaerobic Methane (B114726) Oxidation Pathways

Anaerobic oxidation of methane (AOM) is a critical process in the global carbon cycle, mitigating the release of the potent greenhouse gas methane from anoxic environments. researchgate.netnih.gov One proposed mechanism for AOM involves the activation of methane by its addition to fumarate (B1241708), forming 2-methylsuccinate. nih.gov The subsequent catabolism of 2-methylsuccinate is an area of active research.

Table 3: Proposed Pathway for the Degradation of 2-Methylsuccinate in some Anaerobic Bacteria

| Reactant | Enzyme | Product |

| 2-Methylsuccinate | Methylsuccinyl-CoA synthetase (putative) | (2S)-Methylsuccinyl-CoA |

| (2S)-Methylsuccinyl-CoA | (2S)-Methylsuccinyl-CoA dehydrogenase | Mesaconyl-CoA |

Broader Biological Interactions and Metabolic Network Integration

The metabolic pathways involving 2-methylene-3-methylsuccinate(2-) or its isomers are not isolated sequences but are integrated into the broader metabolic network of the cell, connecting to central carbon metabolism and energy production.

The nicotinate fermentation pathway in Eubacterium barkeri culminates in the production of pyruvate and propionate. nih.gov Pyruvate is a critical metabolic hub, capable of being converted to acetyl-CoA to enter the TCA cycle for complete oxidation (in organisms capable of respiration) or being used as a substrate for further fermentation reactions to generate ATP. In Methanosarcina barkeri, for example, pyruvate can be oxidized by pyruvate:ferredoxin oxidoreductase. researchgate.net Propionate can be metabolized through several routes, including the methylmalonyl-CoA pathway, which converts it to succinyl-CoA, a direct intermediate of the TCA cycle. youtube.com

Similarly, the C5-branched dibasic acid metabolism is linked to central metabolism at both its start and end points. It initiates with pyruvate, a product of glycolysis, and generates 2-ketobutyric acid. nih.govhmdb.ca 2-Ketobutyric acid is a key intermediate in the catabolism of several amino acids, including threonine and methionine. nih.govhmdb.ca It can be readily converted to propionyl-CoA, which, as mentioned, provides a route into the TCA cycle. hmdb.caumaryland.edu

The proposed involvement in anaerobic methane oxidation also highlights a critical integration point. The breakdown of methane-derived 2-methylsuccinate would ultimately feed into the central carbon metabolism of the anaerobic methanotrophic archaea or their syntrophic bacterial partners, allowing for the generation of energy and biomass from methane. The degradation of 2-methylsuccinyl-CoA to intermediates like propionyl-CoA and glyoxylate (B1226380) in the ethylmalonyl-CoA pathway is one such example of this integration. researchgate.net

These connections underscore the importance of specialized metabolic pathways in providing alternative carbon and energy sources, allowing organisms to thrive in diverse and often challenging environments. The role of 2-methylene-3-methylsuccinate(2-) and its isomers as intermediates in these pathways places them at the crossroads of peripheral catabolism and the central metabolic engine of the cell.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

NMR spectroscopy serves as a powerful tool for probing the molecular structure of 2-methylene-3-methylsuccinate(2-) at the atomic level, offering detailed information about the connectivity and spatial arrangement of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in analyzing the proton environments within the 2-methylene-3-methylsuccinate(2-) molecule. The presence of a chiral center at the C3 carbon atom renders the two protons of the adjacent methylene (B1212753) group (C2') diastereotopic. masterorganicchemistry.com This means they are chemically non-equivalent and, as a result, exhibit distinct chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com This phenomenon is a key indicator of the molecule's stereochemistry. masterorganicchemistry.com

A representative ¹H NMR spectrum of 2-methylene-3-methylsuccinate(2-) in water at a pH of 7.02 shows distinct signals for the different protons in the molecule. hmdb.ca

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Methylene (C2') | 2.51 | dd | 14.15 |

| Methylene (C2') | 2.11 | dd | 14.15 |

| Methine (C3) | 2.63 | m | |

| Methyl (C3-CH3) | 1.07 | d | |

| The data in this table is based on experimental results for 2-methylitaconate. hmdb.ca |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of 2-methylene-3-methylsuccinate(2-). libretexts.org Each chemically distinct carbon atom in the molecule gives rise to a unique signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of each carbon in the backbone. libretexts.orgdocbrown.info The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. libretexts.org

For instance, the carbonyl carbons of the two carboxyl groups are significantly deshielded and appear at the downfield end of the spectrum (typically 170-185 ppm for acids and esters). libretexts.orgyoutube.com The sp²-hybridized carbons of the methylene group (C=CH₂) resonate in the typical alkene region (around 115-140 ppm), while the sp³-hybridized carbons of the methyl and methine groups appear at higher fields. libretexts.orglibretexts.org The presence of electronegative oxygen atoms causes a downfield shift in the resonance of adjacent carbon atoms. libretexts.orgdocbrown.info

The ¹³C NMR spectrum of 2-methylene-3-methylsuccinate(2-) reveals five distinct signals, corresponding to the five unique carbon environments in the molecule. docbrown.info

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C=O (Carboxyl) | 170 - 185 |

| C=O (Carboxyl) | 170 - 185 |

| =CH₂ (Methylene) | 115 - 140 |

| -CH- (Methine) | 25 - 35 |

| -CH₃ (Methyl) | 10 - 15 |

| This table provides generalized chemical shift ranges for the functional groups present in 2-methylene-3-methylsuccinate(2-). libretexts.org |

The NMR spectrum of 2-methylene-3-methylsuccinate(2-) is sensitive to the pH of the solution due to the ionization of its two carboxylic acid groups. nih.gov As the pH changes, the protonation state of the carboxyl groups is altered, which in turn influences the electron density and magnetic environment of the neighboring nuclei. nih.gov This results in shifts in the ¹H and ¹³C NMR signals. By monitoring these chemical shift changes as a function of pH, the pKa values for the two carboxyl groups can be determined. This information is crucial for understanding the molecule's behavior in biological systems and for predicting its interactions with other molecules.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. youtube.comlibretexts.org These techniques are particularly useful for identifying functional groups and studying intermolecular interactions. youtube.comlibretexts.org

The IR and Raman spectra of 2-methylene-3-methylsuccinate(2-) are characterized by a series of absorption bands corresponding to the specific vibrational motions of its functional groups. researchgate.netyoutube.com

Key characteristic vibrational modes include:

C=O Stretching: The carbonyl groups of the carboxylic acids give rise to strong, characteristic stretching vibrations in the IR spectrum, typically in the region of 1680-1740 cm⁻¹. docbrown.info The exact position of this band can be influenced by hydrogen bonding. docbrown.info

C=C Stretching: The stretching vibration of the carbon-carbon double bond of the methylene group appears in the region of 1620-1680 cm⁻¹.

O-H Stretching: The O-H stretching vibration of the carboxylic acid groups produces a broad absorption band in the IR spectrum, usually centered around 3000 cm⁻¹, due to hydrogen bonding. docbrown.info

C-H Stretching and Bending: The stretching and bending vibrations of the C-H bonds in the methyl and methylene groups give rise to a series of bands in the regions of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively. youtube.com

The analysis of these vibrational modes provides a fingerprint for the identification of 2-methylene-3-methylsuccinate(2-) and can be used to monitor its presence and transformations in various chemical and biological processes. docbrown.infonih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Properties and Conformational States

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the chiral properties of molecules. Since 2-Methylene-3-methylsuccinate(2-) possesses a stereocenter at the C3 position, it is a chiral molecule and therefore CD active. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. The resulting CD spectrum provides a unique fingerprint of the molecule's three-dimensional structure and can be used to determine its absolute configuration and enantiomeric purity.

In the context of 2-Methylene-3-methylsuccinate(2-), CD spectroscopy can be applied to:

Determine Absolute Stereochemistry: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of a given enantiomer can be assigned.

Analyze Conformational States: The sign and intensity of the CD signal are highly sensitive to the conformation of the molecule, particularly the relative orientation of the carboxyl and methylene groups around the chiral center. Changes in the CD spectrum upon alterations in solvent, pH, or temperature can reveal information about the conformational dynamics of the molecule.

Study Enzyme-Substrate Interactions: When 2-Methylene-3-methylsuccinate(2-) binds to an enzyme, its conformation is often constrained. This can lead to significant changes in the CD spectrum, providing insights into the binding event and the conformation of the bound ligand. Furthermore, induced CD signals in the protein backbone region can indicate conformational changes in the enzyme upon substrate binding.

While direct CD spectroscopic studies on 2-Methylene-3-methylsuccinate(2-) are not extensively reported in the literature, research on analogous chiral dicarboxylic acids demonstrates the utility of this technique. nih.govacs.org For instance, studies have shown that the CD signals of chiral dicarboxylic acids can be significantly amplified when confined within a supramolecular cage, a method that enhances sensitivity and allows for the determination of enantiomeric excess in complex mixtures like wine. nih.govacs.org This approach, known as exciton-coupled circular dichroism (ECCD), is a nonempirical method for absolute stereochemical determination and has been successfully applied to a variety of chiral carboxylic acids. msu.edu

Table 1: Application of CD Spectroscopy to Chiral Dicarboxylic Acids

| Application | Description | Relevant Findings for Analogous Compounds |

|---|---|---|

| Stereochemical Assignment | Determination of the absolute configuration (R/S) of the chiral center. | The sign of the CD couplet can be correlated to the absolute configuration of the chiral centers in various dicarboxylic acids. msu.edu |

| Enantiomeric Excess (e.e.) | Quantification of the ratio of enantiomers in a mixture. | CD signal intensity is proportional to the concentration of the chiral analyte, allowing for the quantification of enantiomeric excess. researchgate.net |

| Conformational Analysis | Study of the spatial arrangement of atoms and functional groups. | The CD spectrum is sensitive to the dihedral angles of the molecule, providing insight into preferred solution-state conformations. msu.edu |

| Host-Guest Chemistry | Investigation of binding to host molecules or receptors. | Binding to a chiral host (e.g., a supramolecular cage) can induce or enhance CD signals, facilitating analysis. nih.govacs.org |

X-ray Crystallography for Enzyme-Substrate Complex Analysis and Protein Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of molecules, including enzyme-substrate complexes. This technique provides a static, high-resolution snapshot of how a substrate like 2-Methylene-3-methylsuccinate(2-) is recognized and oriented within the active site of its target enzyme. Such information is crucial for understanding the molecular basis of catalysis and for the rational design of enzyme inhibitors.

Although a crystal structure of an enzyme in complex with 2-Methylene-3-methylsuccinate(2-) is not publicly available, the structures of homologous enzymes that bind structurally similar substrates provide valuable insights. A key example is fumarate (B1241708) reductase, an enzyme that catalyzes the reversible reduction of fumarate to succinate (B1194679), a reaction mechanistically related to the metabolism of substituted succinates. nih.govcolorado.edu The crystal structure of Escherichia coli fumarate reductase reveals a well-defined active site within the flavoprotein subunit (FrdA) where the dicarboxylate substrate binds. colorado.eduuwec.edu

The active site is characterized by a cluster of charged and polar amino acid residues that form hydrogen bonds with the carboxyl groups of the substrate, anchoring it in a specific orientation relative to the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov For instance, in fumarate reductase, arginine residues are typically involved in coordinating the carboxylates of fumarate or succinate.

Based on the structure of these homologous enzymes, one can hypothesize how 2-Methylene-3-methylsuccinate(2-) would bind:

The two carboxylate groups would likely form salt bridges with conserved arginine or other basic residues in the active site.

The methyl group at the C3 position would need to be accommodated in a nearby hydrophobic pocket.

The methylene group at the C2 position would be oriented towards the catalytic residues or cofactor responsible for the subsequent chemical transformation.

The study of enzymes involved in itaconate metabolism, such as itaconyl-CoA hydratase and mesaconyl-CoA transferase, also provides relevant structural precedents for the binding of unsaturated dicarboxylates. frontiersin.orgnih.govresearchgate.net

Table 2: Representative X-ray Crystallography Data of Related Dicarboxylate-Binding Enzymes

| Enzyme | PDB ID | Organism | Ligand(s) in Structure | Key Active Site Features | Reference |

|---|---|---|---|---|---|

| Fumarate Reductase | 1KF6 | Escherichia coli | Fumarate, FAD | Arg and His residues coordinate the carboxylate groups of the substrate. | researchgate.net |

| Fumarate Reductase | 1QLA | Wolinella succinogenes | Dicarboxylic acid analog, FAD | Subunit A contains the fumarate reduction site with a covalently bound FAD. | nih.gov |

| Mesaconyl-CoA C1-C4 CoA transferase | 7DF3 | Roseiflexus castenholzii | Apo form (CoA modeled) | Asp165 and Arg47 are proposed as key catalytic residues for CoA transfer. | frontiersin.org |

| Itaconyl-CoA Hydratase (PaIch) | 8J5X | Pseudomonas aeruginosa | Itaconyl-CoA | Unique catalytic center and substrate-binding pocket elucidated. | nih.gov |

Mass Spectrometry Techniques for Molecular Identification and Reaction Pathway Tracing

Mass spectrometry (MS) is an indispensable analytical tool for the identification and quantification of small molecules in complex mixtures, making it ideal for studying metabolites like 2-Methylene-3-methylsuccinate(2-). This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise mass determination and structural elucidation.

Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), MS offers high sensitivity and specificity for analyzing biological samples. For polar compounds like dicarboxylic acids, derivatization is often employed, especially for GC-MS, to increase volatility and improve chromatographic behavior. A common method is the formation of trimethylsilyl (B98337) (TMS) esters. nist.gov

Key applications of mass spectrometry in the study of 2-Methylene-3-methylsuccinate(2-) include:

Molecular Identification: High-resolution mass spectrometry can determine the elemental composition of the parent ion, confirming the identity of the compound. Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion and analyzing the resulting daughter ions to create a fragmentation pattern that serves as a structural fingerprint.

Quantification: By using stable isotope-labeled internal standards, LC-MS/MS can accurately quantify the concentration of 2-Methylene-3-methylsuccinate(2-) in various biological matrices, such as cell extracts or biofluids. This is crucial for metabolic flux analysis and for diagnosing metabolic disorders where related dicarboxylic acids accumulate. nih.gov

Reaction Pathway Tracing: By feeding cells or organisms with precursors labeled with stable isotopes (e.g., ¹³C or ²H), MS can trace the incorporation of these labels into 2-Methylene-3-methylsuccinate(2-) and its downstream metabolites. This allows for the unambiguous mapping of metabolic pathways. Studies on itaconate metabolism have successfully used ¹³C-labeled substrates to track its conversion and impact on the cellular metabolome. nih.gov

The NIST WebBook provides mass spectral data for the trimethylsilyl derivative of the related compound, methylsuccinic acid, which illustrates the fragmentation patterns useful for identification. nist.govnist.gov The Human Metabolome Database also lists mass spectrometry data for methylsuccinic acid, which is relevant for clinical and diagnostic studies. hmdb.ca

Table 3: Predicted and Experimental Mass Spectrometry Data for Dicarboxylic Acids

| Compound | Technique | Derivative | Parent Ion (m/z) | Key Fragment Ions (m/z) | Application | Reference |

|---|---|---|---|---|---|---|

| Methylsuccinic Acid | GC-MS (EI) | Bis(trimethylsilyl) | 276.1 | 261, 147, 73 | Identification in biological samples | nist.govnist.gov |

| Methylmalonic Acid (MMA) | LC-MS/MS | Butyl ester | 175.1 | 119.1, 75.1, 57.1 | Newborn screening | nih.gov |

| 2-Methylcitric Acid (MCA) | LC-MS/MS | DAABD-AE | 553.2 | 407.2, 230.1 | Newborn screening | nih.gov |

| ¹³C₅-Itaconate | LC-MS | None | 134.0 (M-H)⁻ | - | Metabolic tracing | nih.gov |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 2-Methylene-3-methylsuccinate(2-), DFT calculations are instrumental in building a foundational understanding of its intrinsic properties.

Conformational Energy Landscapes and Stability Assessment

Any flexible molecule like 2-Methylene-3-methylsuccinate(2-) can exist in multiple spatial arrangements, known as conformers. These conformers lie on a complex potential energy surface, often referred to as the conformational energy landscape. DFT calculations can map this landscape by optimizing the geometry of various starting structures to find local energy minima, which correspond to stable conformers. nih.gov

For a related compound, n-formyl-d-serine-d-alanine-NH2 dipeptide, a conformational analysis using DFT methods successfully located 87 stable conformers out of a possible 243, with the remaining structures migrating to more stable geometries during optimization. nih.gov A similar approach applied to 2-Methylene-3-methylsuccinate(2-) would involve rotating the single bonds to generate different initial conformers. The relative energies of these optimized conformers can then be calculated to determine their thermodynamic stability and population at a given temperature. The conformer with the lowest energy is the most stable.

Table 1: Illustrative Conformational Analysis of 2-Methylene-3-methylsuccinate(2-) This table represents a hypothetical outcome of a DFT study, illustrating how the relative stabilities of different conformers would be presented.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conformer A | 180° (anti) | 0.00 | 75.3 |

| Conformer B | 60° (gauche) | 1.15 | 14.5 |

| Conformer C | -60° (gauche) | 1.25 | 10.2 |

Note: Data is illustrative and based on typical energy differences found in similar molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT is a powerful tool for predicting various spectroscopic parameters, including vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The process involves first optimizing the molecular geometry and then performing a frequency calculation at the same level of theory. The resulting vibrational modes can be animated to visualize the atomic motions corresponding to each peak in the IR or Raman spectrum. For NMR, methods like the Gauge-Invariant Atomic Orbital (GIAO) are used to calculate the magnetic shielding tensors, which are then converted to chemical shifts.

In studies of other complex organic molecules, researchers have found a strong linear correlation between experimental data and spectroscopic parameters predicted by DFT calculations. researchgate.net For instance, theoretical relativistic calculations of carbon chemical shifts for atoms bonded to heavy elements like iodine have shown a dramatic improvement in agreement with experimental values. researchgate.net While experimental spectra for 2-Methylene-3-methylsuccinate(2-) may not be readily available, theoretical spectra can be generated to guide future experimental work.

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated Vibrational Frequencies This table shows a potential comparison for key functional groups in 2-Methylene-3-methylsuccinate(2-).

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) | Assignment |

| ν(C=O) | 1710 | 1725 | Carboxylate symmetric stretch |

| ν(C=C) | 1650 | 1658 | Methylene (B1212753) C=C stretch |

| δ(CH₃) | 1450 | 1455 | Methyl group bending |

Note: Data is hypothetical. Calculated frequencies are often systematically higher than experimental ones and may be scaled for better comparison.

Analysis of Molecular Electrostatic Potential (MEP) and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an essential tool for understanding and predicting chemical reactivity. The MEP map uses a color scale to indicate different potential values: red typically signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack).

Elucidation of Reaction Mechanisms via Computational Modeling

Beyond static properties, computational chemistry provides a dynamic view of how molecules react. By modeling reaction pathways, researchers can identify transition states and intermediates, calculate activation energies, and ultimately understand the detailed mechanism of a chemical transformation. nih.govosti.gov

Transition State Characterization for Isomerization and Transformation Reactions

Isomerization reactions involve the conversion of a molecule into an isomer with a different arrangement of atoms. For 2-Methylene-3-methylsuccinate(2-), a potential isomerization could be the migration of the double bond. Computational modeling can elucidate the mechanism of such a process by locating the transition state (TS)—the highest energy point along the reaction coordinate.

Characterizing a transition state involves not only finding the saddle point on the potential energy surface but also performing a frequency calculation to confirm it has exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products. The energy difference between the reactant and the transition state is the activation energy barrier, which determines the reaction rate. Spectroscopic methods have been developed that can extract transition state energies from patterns in vibrational spectra, and these results often show excellent agreement with ab initio calculations. nih.govosti.govresearchgate.net

Theoretical Studies of Radical Intermediates and Pathways

Reactions involving radical intermediates are common in chemistry and biology. A putative mechanism for the enzymatic rearrangement of 2-methyleneglutarate (B1258928) to 3-methylitaconate (B134155) (2-methylene-3-methylsuccinate) involves radical intermediates. ebi.ac.uk A theoretical study of such a pathway for 2-Methylene-3-methylsuccinate(2-) would use DFT or more advanced multi-reference methods to model the open-shell radical species.

These calculations can determine the stability of potential radical intermediates and the energy barriers for their formation and subsequent reactions. For example, a reaction might proceed via the addition of a radical to the double bond of 2-Methylene-3-methylsuccinate(2-). Computational modeling can predict the preferred site of attack and the structure of the resulting radical adduct. Studies on the reaction of radicals like methylidyne (CH) with unsaturated hydrocarbons have shown that these processes can proceed through barrierless addition to form collision adducts, which then decompose to various products. uhmreactiondynamics.org Similar theoretical approaches could map out the complex potential energy surface for radical-mediated transformations of 2-Methylene-3-methylsuccinate(2-), providing insights into product distributions and reaction kinetics. uhmreactiondynamics.org

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions at the atomic level. uni-stuttgart.de In the context of 2-Methylene-3-methylsuccinate(2-), MD simulations can provide valuable insights into its behavior in aqueous solutions, including its hydration structure, conformational changes, and interactions with other molecules.

Simulations can track the movement of the 2-Methylene-3-methylsuccinate(2-) anion and surrounding water molecules over time, revealing how the solvent organizes around the dicarboxylate functional groups and the hydrophobic methyl and methylene groups. This allows for the calculation of properties such as the radial distribution function, which describes the probability of finding a water molecule at a certain distance from specific atoms in the anion.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding between the carboxylate groups of 2-Methylene-3-methylsuccinate(2-) and water molecules or other solutes. mdpi.com By analyzing the trajectories of the simulation, researchers can determine the strength and lifetime of these hydrogen bonds, which are crucial for understanding the solubility and reactivity of the compound. The conformational flexibility of the molecule, including the rotation around its carbon-carbon single bonds, can also be assessed, providing a picture of the accessible shapes the anion can adopt in solution.

Table 1: Predicted Properties of 2-Methylene-3-methylsuccinate(2-)

| Property | Value | Source |

| Molecular Formula | C6H6O4(2-) | ChEBI ebi.ac.uk |

| Exact Mass | 142.026608 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 142.026608 g/mol | PubChem nih.gov |

| XLogP3-AA (Predicted) | -1.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 80.3 Ų | PubChem nih.gov |

| Formal Charge | -2 | ChEBI ebi.ac.uk |

This table presents computationally predicted properties for the 2-Methylene-3-methylsuccinate(2-) anion.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For derivatives of 2-Methylene-3-methylsuccinate, QSAR models can be developed to predict their potential biological effects based on various molecular descriptors.

The process of a QSAR study involves compiling a dataset of structurally related derivatives with their experimentally determined activities. These activities could be, for example, the inhibition of a specific enzyme or the modulation of a cellular response. For each derivative, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to build a model that correlates the descriptors with the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, untested derivatives of 2-Methylene-3-methylsuccinate, thereby guiding the synthesis of compounds with desired properties and reducing the need for extensive experimental screening.

For instance, studies on derivatives of the related compound itaconate have shown that modifications to the carboxyl groups can significantly alter their biological effects, such as their ability to modulate inflammatory responses. nih.govnih.gov A QSAR study on 2-Methylene-3-methylsuccinate derivatives could similarly explore how substitutions at different positions on the molecule impact its activity.

Table 2: Examples of Itaconate Derivatives and Their Observed Effects

| Compound | Modification | Observed Effect | Reference |

| Dimethyl itaconate | Esterification of both carboxyl groups | Strong electrophilic stress response, inhibition of pro-inflammatory cytokine induction. | nih.govnih.gov |

| 4-Octyl itaconate | Esterification of one carboxyl group with an octyl chain | Strong electrophilic stress response, inhibition of pro-inflammatory cytokine induction. | nih.govnih.gov |

| 4-Monoethyl itaconate | Esterification of one carboxyl group with an ethyl group | Weak electrophilic stress response. | nih.gov |

| Itaconic acid | Unmodified | Enters macrophages, suppresses IL-1β secretion, enhances interferon-β secretion. | nih.gov |

This table provides examples of how different derivatives of itaconate, a structurally related compound, exhibit varied biological activities, highlighting the potential for QSAR studies on derivatives of 2-Methylene-3-methylsuccinate.

Advanced Derivatives and Polymerization Research

Copolymers and Polyesters Derived from 2-Methylsuccinic Acid (e.g., Poly(butylene succinate-co-butylene 2-methylsuccinate))

A notable example of a polyester (B1180765) derived from 2-methylsuccinic acid is poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)). mdpi.comresearchgate.netresearchgate.net This copolymer is synthesized by incorporating 2-methylsuccinic acid (MSA) as a comonomer with succinic acid (SA) and 1,4-butanediol (B3395766) (BDO). mdpi.comresearchgate.netresearchgate.net The inclusion of the methyl-substituted monomer disrupts the regularity of the polymer chain, leading to significant changes in its physical properties. jlu.edu.cnresearchgate.net

The synthesis of P(BS-BMS) is typically achieved through a two-step process involving esterification and subsequent polycondensation. mdpi.comresearchgate.netresearchgate.net The monomers, succinic acid, 2-methylsuccinic acid, and 1,4-butanediol, are reacted to form the copolyester. mdpi.comresearchgate.netresearchgate.net

The resulting copolymers are characterized using various analytical techniques to determine their chemical structure and molecular weight. mdpi.comresearchgate.net Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy are employed to confirm the chemical structure of the copolymers. mdpi.comresearchgate.net Gel permeation chromatography (GPC) is used to measure the molecular weight and molecular weight distribution of the synthesized polymers. mdpi.comresearchgate.net

Table 1: Monomers for P(BS-BMS) Synthesis

| Monomer | Abbreviation |

|---|---|

| Succinic Acid | SA |

| 2-Methylsuccinic Acid | MSA |

The incorporation of 2-methylsuccinic acid into the poly(butylene succinate) (PBS) backbone has a profound impact on the polymer's thermal and mechanical properties. The methyl side group on the polymer chain introduces irregularities that hinder chain packing and crystallization. mdpi.com

As the content of 2-methylsuccinic acid increases in the copolymer, a gradual decrease in the melting temperature (Tm) and degree of crystallinity is observed. mdpi.comnih.gov However, the thermal stability of the P(BS-BMS) copolymers remains largely unchanged compared to pure PBS. mdpi.comnih.gov The glass transition temperature (Tg) also tends to decrease with a higher comonomer content. jlu.edu.cn Despite the reduction in crystallinity, the introduction of the methyl substitution has been shown to improve the toughness of the resulting copolymers. nih.gov

Table 2: Effect of 2-Methylsuccinic Acid (MSA) Content on Thermal Properties of P(BS-BMS)

| MSA Content (mol%) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tcc) (°C) |

|---|---|---|

| 0 (Pure PBS) | 112.0 | 79.4 |

| 10 | - | 64.6 |

| 20 | - | 43.4 |

| 30 | 82.4 | 38.2 |

Data sourced from Han et al., 2019. mdpi.com

The presence of the chiral carbon atom with a side methyl group in the 2-methylsuccinic acid unit weakens the crystallization ability of the P(BS-BMS) copolymers. mdpi.com Studies using differential scanning calorimetry (DSC) show that the crystallization temperature decreases as the proportion of MSA increases. mdpi.com X-ray diffraction (WAXD) patterns indicate that at higher MSA concentrations, only the PBS segments crystallize, and the crystal structure of PBS is not influenced by the MSA units. mdpi.com The kinetics of isothermal crystallization, analyzed using the Avrami method, suggest a three-dimensional growth with heterogeneous nucleation for both PBS and the copolymers. jlu.edu.cn

A key advantage of these copolymers is their tunable biodegradability. mdpi.com The rate of enzymatic degradation of P(BS-BMS) can be controlled by adjusting the ratio of succinic acid to 2-methylsuccinic acid. mdpi.comnih.gov An increased content of MSA leads to a faster degradation rate. mdpi.com This controlled biodegradability makes these materials promising for applications where avoiding microplastic pollution is crucial, such as in agriculture. mdpi.comnih.gov

Chemical Modification and Synthesis of Novel Derivatives (e.g., Esters, Anhydrides, Carboxylate-Substituted Radicals)

Beyond polymerization, 2-methylsuccinic acid and its parent compound can be chemically modified to produce a range of novel derivatives with specific functionalities. These include esters, anhydrides, and carboxylate-substituted radicals.

Esters : 2-methylsuccinic acid can be esterified to produce diesters, such as diethyl methylsuccinate. chembk.com This is typically achieved through an esterification reaction with an alcohol, like ethanol, in the presence of an acid catalyst. chembk.com These esters can serve as intermediates in organic synthesis. chembk.com

Anhydrides : The dehydration of 2-methylsuccinic acid yields methylsuccinic anhydride (B1165640). google.comchemicalbook.com This cyclic anhydride is a reactive intermediate that can be used in various chemical syntheses. chemicalbook.comorgsyn.org For instance, it can be prepared by reacting the dicarboxylic acid with a dialkyl dicarbonate (B1257347) in the presence of a Lewis acid catalyst. google.com

Carboxylate-Substituted Radicals : While less commonly detailed for 2-methylsuccinic acid specifically, the generation of carboxylate-substituted radicals is a known reaction pathway for related dicarboxylic acids and is an area of ongoing research interest.

Role as a Renewable Building Block in Sustainable Material Science

2-methylsuccinic acid, which can be derived from renewable resources like itaconic acid, is considered a valuable bio-based building block for the synthesis of sustainable materials. nih.govwikipedia.orgresearchgate.net Its use in creating biodegradable polyesters like P(BS-BMS) is a prime example of its contribution to a circular economy. mdpi.comnih.gov

The ability to produce succinic acid and its derivatives through fermentation of biomass offers a green alternative to petroleum-based production methods. roquette.comahb-global.com This bio-based approach significantly reduces the environmental footprint and greenhouse gas emissions associated with polymer production. roquette.com The resulting bio-based polyesters are finding applications in packaging, agricultural films, and disposable products, providing sustainable solutions to the challenges of plastic pollution. researchgate.netahb-global.com The development of these materials is a significant step towards a more sustainable future, driven by the principles of green chemistry. google.com

Table 3: List of Compounds

| Compound Name |

|---|

| 2-Methylene-3-methylsuccinate(2-) |

| 2-Methylsuccinic Acid |

| Poly(butylene succinate-co-butylene 2-methylsuccinate) |

| Succinic Acid |

| 1,4-Butanediol |

| Poly(butylene succinate) |

| Diethyl methylsuccinate |

| Methylsuccinic anhydride |

| Itaconic Acid |

| 2-acrylamido-2-methyl propane (B168953) sulfonic acid |

| Acrylic acid |

| Epoxysuccinic acid |

| Maleic acid |

| 2-Ethyl-2-methylsuccinic acid |

| 2-Benzyl-2-methylsuccinic acid |

| Adipic acid |

| Terephthalic acid |

| Hexanediol |

| Ethylene glycol |

| Propylene glycol |

| Sebacic acid |

| Azelaic acid |

| Brassylic acid |

| 2,5-Furandicarboxylic acid |

| Glycerol |

| Trimethylolpropane |

| Pentaerythritol |

| Trimesic acid |

| Trimellitic acid |

Industrial and Emerging Applications in Chemical and Material Sciences

Utility as a High-Value Platform Chemical in Industrial Processes

2-Methylene-3-methylsuccinate(2-), primarily through its acid form, itaconic acid, is recognized as a key bio-based platform chemical. mdpi.comkmutnb.ac.th The U.S. Department of Energy has identified itaconic acid as one of the top 12 value-added chemicals from biomass. mdpi.comresearchgate.net Its potential stems from its derivation from renewable resources like carbohydrates through fermentation processes, offering a sustainable alternative to petroleum-based chemicals. mdpi.comkmutnb.ac.thnih.gov

The production of itaconic acid is primarily achieved through the fermentation of sugars by microorganisms such as the fungus Aspergillus terreus. mdpi.comnih.gov Ongoing research focuses on improving production efficiency and expanding the range of viable, low-cost feedstocks to enhance its economic feasibility and market growth. kmutnb.ac.th The global market for itaconic acid is expanding, driven by the increasing demand for environmentally friendly and sustainable products. nih.gov

Applications in Polymer and Resin Production

The unique trifunctional structure of itaconic acid and its derivatives, featuring two carboxylic acid groups and a polymerizable double bond, makes it a versatile monomer for a wide array of polymers and resins. mdpi.comnih.govwordpress.com

Itaconic acid and its derivatives are positioned as viable, renewable substitutes for several key petroleum-derived chemicals in the polymer industry. mdpi.com They offer a bio-based alternative to acrylic acid, methacrylic acid, and maleic anhydride (B1165640) in various applications. mdpi.comnih.gov The integration of itaconic acid into polymer backbones can impart desirable properties, contributing to the development of more sustainable materials. mdpi.com This substitution strategy is a critical step toward reducing the carbon footprint of the chemical industry and moving towards a circular bioeconomy. nih.gov

The structural similarity of itaconic acid to acrylic and methacrylic acid allows for its use as a co-monomer in the production of various polymers. wordpress.com It is particularly valuable in the formulation of:

Acrylate (B77674) Latex: Itaconic acid can be incorporated into acrylate latexes, which are used in paints, coatings, and adhesives. Its presence can enhance adhesion, stability, and other performance characteristics.

Unsaturated Polyester (B1180765) Resins (UPR): As a substitute for maleic anhydride, itaconic acid is used in UPRs for applications in the marine, construction, and transportation sectors. nih.gov

Poly(methyl methacrylate) (PMMA): The demand for PMMA in electronics, such as in LCD screens and smartphones, is a potential driver for the itaconic acid market. nih.gov

The ability to act as a co-monomer allows for the modification and enhancement of existing polymer systems with a renewable building block.

Implementation in Wastewater Treatment Technologies

Hydrogels based on itaconic acid have shown significant promise as efficient sorbents for the treatment of industrial effluents, particularly for the removal of dyes. researchgate.net The carboxylic acid groups in the polymer structure provide sites for binding pollutants. These superabsorbent polymers are stable under various temperature and pH conditions, making them suitable for diverse wastewater treatment scenarios. researchgate.net Research has demonstrated the potential of itaconic acid-based materials to remove contaminants and reduce odor in wastewater treatment operations. researchgate.net

Utilization in Ion-Exchange Chromatography Applications

The dicarboxylic nature of 2-methylene-3-methylsuccinate(2-) and its parent acid makes them suitable for applications in ion-exchange chromatography. Strongly basic anion-exchange resins have been successfully used to separate itaconic acid from aqueous solutions, such as fermentation broths. researchgate.netacs.org The efficiency of this separation is influenced by factors like pH, temperature, and the concentration of the acid. acs.org

Recent studies have focused on developing novel organic-polymer monolithic columns for hydrophilic interaction capillary electrochromatography using itaconic acid as a hydrophilic monomer. acs.org These columns have demonstrated excellent performance in separating various polar substances, highlighting the utility of itaconic acid's chemical properties in advanced separation techniques. acs.org

| Resin Type | Adsorbent | Maximum Adsorption Capacity (g IA / g resin) | Reference |

| Strongly Basic Anion-Exchange | Purolite A-500P | 0.097 | acs.org |

| Strongly Basic Anion-Exchange | PFA-300 | 0.154 | acs.org |

| Carbon-Based Adsorbent | Activated Coconut Shell | 4.31 mmol/g | researchgate.net |

Precursor Synthesis of Specialty Chemicals (e.g., 3-Methyltetrahydrofuran)

2-Methylene-3-methylsuccinate(2-) and its related compounds serve as important precursors for the synthesis of valuable specialty chemicals. A notable example is the production of 3-methyltetrahydrofuran (B83541) (3-MTHF), a promising green solvent and a potential biofuel component. acs.orgresearchgate.net

The conversion of itaconic acid to 3-MTHF involves a multi-step catalytic process that includes hydrogenation, dehydration, and hydrodeoxygenation. researchgate.netacs.org This pathway transforms the bio-based itaconic acid into a high-value chemical that can be used in a variety of applications, including the synthesis of isoprene (B109036) for the production of renewable rubber. researchgate.netacs.org The development of efficient, one-pot catalytic systems for this conversion is an active area of research, aiming to make the process more economically viable. acs.orgacs.org

Electrochemical Conversions and Upgrading Processes for Related Compounds

Electrochemical methods are emerging as a sustainable and efficient alternative for the valorization of bio-based platform chemicals, such as isomers of 2-methylene-3-methylsuccinate(2-). rsc.org These processes utilize electrical energy to drive chemical transformations, often under mild conditions, and can use water as a source of hydrogen, representing an environmentally friendly synthesis route. rsc.orgnih.gov Research in this area has focused on the electrochemical hydrogenation, reduction, and carboxylation of related unsaturated dicarboxylic acids like itaconic acid, citraconic acid, and mesaconic acid.

The electrochemical upgrading of itaconic acid, a close structural isomer, to methylsuccinic acid has been demonstrated as a promising process. rsc.org This conversion is significant as it transforms a bio-derived unsaturated molecule into a valuable saturated dicarboxylic acid. Studies have shown that the choice of electrode material and the applied voltage are critical factors that heavily influence the conversion rate and the faradaic efficiency of the electrolysis. rsc.org For instance, under optimized conditions, a faradaic efficiency of 99% has been achieved. rsc.org The process has also proven effective when using crude fermentation broth containing itaconic acid, achieving a conversion of 60%, which is only slightly lower than the 64% conversion observed when using a purified itaconic acid solution in diluted sulfuric acid. rsc.org Researchers have noted that complete conversion and yield can be attained by optimizing the reaction time and the concentration of the substrate. rsc.org

The electrochemical reduction of other isomers, citraconic acid and mesaconic acid, has also been explored. oup.com Similar to itaconic acid, these compounds can be electrochemically reduced to form methylsuccinic acid. oup.com Investigations into the asymmetric electrochemical reduction of citraconic and mesaconic acids on optically-active poly(amino acid)-coated electrodes have been conducted, demonstrating the potential for stereoselective synthesis. oup.com

Furthermore, electrochemical techniques have been leveraged to synthesize derivatives of itaconic acid through carboxylation reactions. unibo.itnih.gov A novel approach involves the electrochemical cross-electrophile coupling between allenoates and carbon dioxide (CO2), which serves as a C1 synthon. unibo.itnih.gov This method allows for the catalyst- and additive-free synthesis of both mono- and di-carboxylation products, with reported yields reaching up to 87% across numerous examples. nih.gov

The principles of electrochemical hydrogenation are also applicable to other bio-privileged molecules, indicating a broader trend in the sustainable upgrading of biomass-derived chemicals. A notable example is the electrochemical hydrogenation of muconic acid to produce valuable monomers like 3-hexene-1,6-dioic acid and adipic acid, which are precursors for polymers such as polyamide. google.comrsc.orgrsc.org

The following table summarizes key research findings on the electrochemical conversion of compounds related to 2-methylene-3-methylsuccinate(2-).

| Process | Substrate | Product(s) | Key Research Findings |

| Electrochemical Hydrogenation | Itaconic Acid | Methylsuccinic Acid | Achieved 99% faradaic efficiency. Conversion of 64% in neat solutions and 60% in fermentation broth. Full conversion is possible with optimization. rsc.org |

| Asymmetric Electrochemical Reduction | Citraconic Acid, Mesaconic Acid | Methylsuccinic Acid | The asymmetric yield is highly dependent on electrolytic conditions. The process was demonstrated on poly(amino acid)-coated electrodes. oup.com |

| Electrochemical Carboxylation | Allenoates, CO2 | Itaconic Acid Derivatives | Yields up to 87%. Catalyst- and additive-free process for both mono- and di-carboxylation products. nih.gov |

| Electrochemical Hydrogenation | Muconic Acid | 3-hexene-1,6-dioic acid, Adipic Acid | Demonstrates the upgrading of a bio-derived dicarboxylic acid to polymer precursors. google.comrsc.org |

Future Research Directions and Unexplored Avenues

Discovery and Characterization of Novel Enzymatic Pathways and Biocatalysts

The known enzymatic transformation of 2-Methylene-3-methylsuccinate(2-) is central to the methylcitrate cycle, which serves to detoxify propionyl-CoA. nih.govcam.ac.uk This cycle involves a sequence of enzymatic reactions, and future research could expand our understanding of this and other related pathways.

Current Understanding: The established pathway involves the dehydration of 2-methylcitrate into 2-methyl-cis-aconitate (the protonated form of 2-Methylene-3-methylsuccinate(2-)) by the enzyme 2-methylcitrate dehydratase (PrpD) . nih.govnih.gov Subsequently, an aconitase (AcnA or AcnB) catalyzes the hydration of 2-methyl-cis-aconitate to form 2-methylisocitrate. wikipedia.orgnih.gov These enzymes have been characterized in organisms like Salmonella enterica and Yarrowia lipolytica. nih.govoup.comtandfonline.com

Unexplored Avenues:

Enzyme Engineering: There is significant potential in engineering existing enzymes like PrpD or aconitase to alter their substrate specificity or enhance their catalytic efficiency. A patent related to a novel cis-aconitate synthesis enzyme for itaconate production highlights the feasibility of creating variants with improved kinetics, which could be applied to the synthesis of 2-Methylene-3-methylsuccinate(2-) and its derivatives. google.com

Discovery of Novel Pathways: While the methylcitrate cycle is the primary known pathway, other metabolic routes may exist in different organisms or environments. For instance, the enzyme 2-(hydroxymethyl)-3-(acetamidomethylene)succinate hydrolase acts on a structurally similar compound, suggesting that a broader family of enzymes capable of recognizing and transforming this methylene-succinate motif may yet be discovered. wikipedia.org Research into anaerobic degradation pathways, such as that for 2-methylnaphthalene (B46627) which involves a related succinate (B1194679) derivative, could also reveal novel enzymatic reactions. researchgate.net

Biocatalyst Screening: A systematic screening of microbial genomes and metagenomic libraries could identify new biocatalysts. Organisms thriving in propionate-rich environments are prime candidates for harboring novel enzymes or entire pathways for the metabolism of 2-Methylene-3-methylsuccinate(2-).

A summary of key enzymes involved in the primary metabolic pathway of 2-Methylene-3-methylsuccinate(2-) is provided below.

| Enzyme | Gene(s) | Function | Organism(s) Studied |

| 2-Methylcitrate Dehydratase | PrpD | Catalyzes the reversible dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. oup.comtandfonline.com | Yarrowia lipolytica, Salmonella enterica, Pseudomonas aeruginosa cam.ac.uknih.govoup.com |

| Aconitase | AcnA, AcnB | Catalyzes the hydration of 2-methyl-cis-aconitate to 2-methylisocitrate. nih.gov | Salmonella enterica nih.gov |

| 2-Methylcitrate Synthase | PrpC | Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate. nih.gov | Salmonella enterica, Toxoplasma gondii nih.gov |

| 2-Methylisocitrate Lyase | PrpB | Cleaves 2-methylisocitrate into pyruvate (B1213749) and succinate. wikipedia.orgcam.ac.uk | Salmonella enterica, Pseudomonas aeruginosa wikipedia.orgcam.ac.uk |

Development of Innovative, Sustainable, and Cost-Effective Synthesis Strategies

The development of efficient synthesis strategies is paramount for leveraging 2-Methylene-3-methylsuccinate(2-) and its derivatives for industrial applications. Future efforts will likely focus on biotechnological routes that are more sustainable and cost-effective than traditional chemical methods.

Current Synthesis Approaches:

Biosynthesis: The compound is naturally synthesized in microbes via the methylcitrate cycle. nih.gov

Chemical Synthesis: Related compounds like itaconic acid can be produced chemically through methods such as the pyrolysis of citric acid, though these are often less commercially viable than microbial fermentation. rsc.org

Future Research Directions:

Metabolic Engineering: Genetically engineering microbial hosts like Escherichia coli or yeast is a promising strategy. Research has demonstrated the successful production of itaconate in engineered E. coli by introducing genes from other organisms. rsc.org A similar approach could be used to optimize the flux towards 2-Methylene-3-methylsuccinate(2-) by overexpressing key enzymes like 2-methylcitrate dehydratase and potentially knocking out competing pathways.

Kinetic Compartmentalization: A novel strategy involves creating "kinetic compartmentalization" in non-membranous bacterial hosts. By using an engineered enzyme that kinetically isolates a specific metabolic pathway, the availability of substrates for the desired reaction can be ensured, leading to significantly higher yields and titers, as demonstrated for itaconate production. researchgate.net

Cell-Free Biosynthesis: Utilizing cell-free enzymatic systems offers a high degree of control over reaction conditions and can bypass issues related to cell viability and metabolic burden. A reconstituted methylcitrate cycle using purified enzymes has been demonstrated in vitro, paving the way for cell-free synthesis strategies. nih.gov

Exploration of Advanced Material Science Applications and Novel Polymer Architectures

The structural features of 2-Methylene-3-methylsuccinate(2-), particularly its dicarboxylate nature and reactive methylene (B1212753) group, make it an attractive monomer for polymer synthesis. It is a close structural analogue of itaconic acid, a well-known platform chemical for bio-based polymers. rsc.org

Potential Applications based on Analogs:

Bio-based Polymers: Itaconic acid is used in the production of synthetic resins, latexes, and adhesives. google.comrsc.org Similarly, 2-Methylene-3-methylsuccinic acid could serve as a monomer or comonomer to produce polyesters and polyamides with unique properties conferred by the additional methyl group, such as altered thermal stability, solubility, or mechanical strength.